1-(1-phenylethyl)pyrrolidine
Overview
Description
1-(1-Phenylethyl)pyrrolidine is a heterocyclic organic compound that contains a pyrrolidine ring with a phenylethyl group attached to the nitrogen atom. This compound is an analogue of 2-phenylethylamine, where the amine group has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Phenylethyl)pyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of phenylethylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of different derivatives.
Substitution: The phenylethyl group or the pyrrolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(1-Phenylethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-phenylethyl)pyrrolidine involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological effects, including stimulation and mood enhancement .
Comparison with Similar Compounds
1-(1-Phenylethyl)pyrrolidine is unique due to its specific structure and the presence of the pyrrolidine ring. Similar compounds include:
2-Phenylethylamine: An analogue where the amine group is not replaced by a pyrrolidine ring.
α-Pyrrolidinopropiophenone (α-PPP): A stimulant drug with a similar structure but with additional functional groups.
α-Pyrrolidinovalerophenone (α-PVP): Another stimulant with a similar core structure but different substituents.
These compounds share some structural similarities but differ in their specific chemical properties and biological effects.
Biological Activity
1-(1-phenylethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its pyrrolidine ring substituted with a phenylethyl group. The synthesis typically involves the reaction of pyrrolidine with phenethyl bromide or similar alkylating agents under basic conditions. This reaction can be optimized for yield and purity through various methods, including reflux in organic solvents or microwave-assisted synthesis.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic activity . A study highlighted its potential as an analgesic comparable to established opioids, suggesting that it may act on similar pathways involved in pain modulation. The compound's structure-activity relationship (SAR) has been investigated to understand the influence of the phenylethyl group on its analgesic efficacy .
Antimicrobial Activity
The compound has shown promising antimicrobial properties . In vitro studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the pyrrolidine ring is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .
Neuropharmacological Effects
There is emerging evidence that this compound may possess neuropharmacological effects , potentially influencing neurotransmitter systems involved in mood regulation and anxiety. Preliminary studies suggest that it could modulate serotonin and dopamine pathways, warranting further investigation into its use as an anxiolytic agent.
The biological activity of this compound is thought to involve multiple mechanisms:
- Receptor Binding : The compound may interact with opioid receptors, similar to other analgesics, leading to pain relief.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic and anti-inflammatory effects.
- Membrane Interaction : Its hydrophobic characteristics allow it to integrate into lipid membranes, affecting cell permeability and function.
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
Study | Findings |
---|---|
Study A | Demonstrated significant analgesic effects in rodent models, comparable to morphine. |
Study B | Showed antimicrobial activity against Gram-positive bacteria with MIC values indicating potential for therapeutic use. |
Study C | Investigated neuropharmacological effects, suggesting anxiolytic properties in behavioral assays. |
Properties
IUPAC Name |
1-(1-phenylethyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBGXRMEQVITBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388898 | |
Record name | Pyrrolidine, 1-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17782-39-7 | |
Record name | Pyrrolidine, 1-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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